

Application Notes and Protocols for Mit-pzr in Confocal Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mit-pzr is a novel, mitochondria-targeted, near-infrared (NIR) fluorescent probe with aggregation-induced emission (AIE) properties.[1] Its favorable characteristics, including low cytotoxicity, high photostability, and specific mitochondrial targeting, make it a powerful tool for real-time imaging of mitochondria in both live cells and in vivo studies.[1] These application notes provide a comprehensive guide to the use of **Mit-pzr** in confocal microscopy, including detailed protocols for cell staining, imaging, and cytotoxicity assessment.

Product Information and Specifications

Mit-pzr is a rhodamine-based probe with a phenothiazine donor.[1] Its chemical and physical properties are summarized in the table below for easy reference.



Property	Value	Reference
CAS Number	2376848-06-3	[2]
Chemical Formula	C33H30N4OS2	[2]
Molecular Weight	562.75 g/mol	[1]
Excitation Maximum (λex)	485 nm	[2]
Emission Maximum (λem)	705 nm	[2]
Stokes Shift	~220 nm	[1]
Solubility	Soluble in DMF and DMSO (e.g., 30 mg/mL)	[2]
Storage	Store at -20°C for long-term storage, protected from light and moisture.	[3]

Key Applications

- Real-time monitoring of mitochondrial dynamics: Mit-pzr's high specificity and photostability allow for long-term imaging of mitochondrial morphology, distribution, and trafficking in live cells.
- Assessment of mitochondrial health: Changes in mitochondrial membrane potential can affect the accumulation of mitochondria-targeted probes, providing an indirect measure of mitochondrial health.
- In vivo imaging: The near-infrared emission of Mit-pzr allows for deeper tissue penetration,
 making it suitable for imaging mitochondria in living organisms.[1]
- Co-localization studies: **Mit-pzr** can be used in conjunction with other fluorescent probes to study the spatial relationship between mitochondria and other organelles or proteins.

Experimental Protocols Live-Cell Staining and Confocal Imaging with Mit-pzr



This protocol describes the general procedure for staining live cells with **Mit-pzr** and imaging them using a confocal microscope. Optimization of probe concentration and incubation time may be required for different cell types.

a. Reagent Preparation:

- Mit-pzr Stock Solution (1 mM): Dissolve the appropriate amount of Mit-pzr in high-quality, anhydrous DMSO to make a 1 mM stock solution. For example, dissolve 0.563 mg of Mit-pzr in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.
- Live-Cell Imaging Medium: Use an appropriate live-cell imaging medium that is phenol redfree to reduce background fluorescence. Pre-warm the medium to 37°C before use.

b. Cell Preparation:

- Seed cells on a glass-bottom dish or chamber slide suitable for confocal microscopy.
- Culture the cells in a 37°C incubator with 5% CO₂ until they reach the desired confluency (typically 70-80%).

c. Staining Protocol:

- Remove the cell culture medium from the dish.
- Wash the cells once with pre-warmed live-cell imaging medium.
- Prepare the **Mit-pzr** staining solution by diluting the 1 mM stock solution in the pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-10 μ M).
- Add the staining solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
- After incubation, remove the staining solution and wash the cells two to three times with fresh, pre-warmed live-cell imaging medium.
- Add fresh live-cell imaging medium to the cells for imaging.





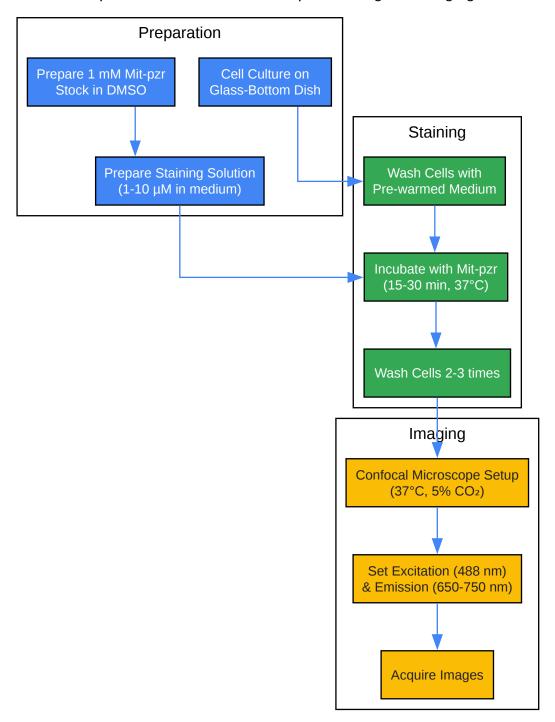


d. Confocal Microscopy Settings:

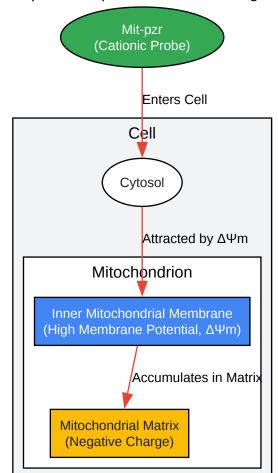
- Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
- Set the excitation wavelength to 488 nm.
- Set the emission detection range to capture the fluorescence from **Mit-pzr**, typically between 650 nm and 750 nm.
- Adjust the laser power, pinhole size, and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.
- Acquire images using a high-resolution objective lens (e.g., 60x or 100x oil immersion).



Experimental Workflow for Mit-pzr Staining and Imaging







Principle of Mit-pzr Mitochondrial Targeting

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References

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- 2. caymanchem.com [caymanchem.com]
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